molecular formula C22H12N4 B2594457 2,3-Diphenylquinoxaline-6,7-dicarbonitrile CAS No. 361980-89-4

2,3-Diphenylquinoxaline-6,7-dicarbonitrile

Cat. No.: B2594457
CAS No.: 361980-89-4
M. Wt: 332.366
InChI Key: HJHAHWKSAJGSEH-UHFFFAOYSA-N
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Description

2,3-Diphenylquinoxaline-6,7-dicarbonitrile is an organic compound that belongs to the class of quinoxaline derivatives. It has the molecular formula C22H12N4 and a molecular weight of 332.366. This compound is known for its unique chemical structure, which includes two phenyl groups attached to a quinoxaline core with two cyano groups at the 6 and 7 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Diphenylquinoxaline-6,7-dicarbonitrile typically involves the condensation reaction between ortho-phenylenediamine and dicarbonyl compounds . This reaction requires high temperatures and a strong acid catalyst, such as sulfuric acid, and is usually carried out under reflux conditions for several hours . Another method involves the use of acetic acid at 50°C for 4-8 hours, followed by refluxing in dry ethanol with sulfuric acid for 12 hours .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of heterogeneous catalysis is also common in industrial settings to enhance reaction efficiency and reduce energy consumption .

Chemical Reactions Analysis

Types of Reactions

2,3-Diphenylquinoxaline-6,7-dicarbonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoxaline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinoxaline core.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens, alkyl halides, or amines.

Major Products Formed

The major products formed from these reactions include various substituted quinoxalines, amines, and other functionalized derivatives .

Scientific Research Applications

2,3-Diphenylquinoxaline-6,7-dicarbonitrile has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential as a biological probe and its interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antibacterial, and antiviral activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 2,3-Diphenylquinoxaline-6,7-dicarbonitrile involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity . This compound may also interact with cellular receptors and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2,3-Diphenylquinoxaline: Lacks the cyano groups at the 6 and 7 positions.

    6,7-Dimethyl-2,3-diphenylquinoxaline: Contains methyl groups instead of cyano groups at the 6 and 7 positions.

Uniqueness

2,3-Diphenylquinoxaline-6,7-dicarbonitrile is unique due to the presence of cyano groups at the 6 and 7 positions, which significantly influence its chemical reactivity and biological activity. These cyano groups enhance the compound’s ability to participate in various chemical reactions and interact with biological targets .

Properties

IUPAC Name

2,3-diphenylquinoxaline-6,7-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12N4/c23-13-17-11-19-20(12-18(17)14-24)26-22(16-9-5-2-6-10-16)21(25-19)15-7-3-1-4-8-15/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJHAHWKSAJGSEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C(=C3)C#N)C#N)N=C2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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